3-(1-Hydroxypropyl)pyridine

Overview

Description

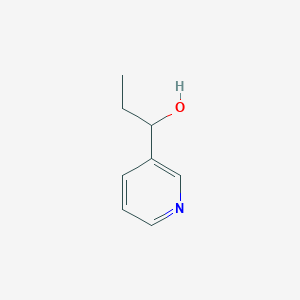

“3-(1-Hydroxypropyl)pyridine”, also known as 3-Pyridinepropanol, is a chemical compound with the formula C8H11NO . It has a molecular weight of 137.1790 . This compound is also available as a 2D Mol file or as a computed 3D SD file .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered heterocyclic ring with five carbon atoms and one nitrogen atom . The carbon valencies not taken up in forming the ring are satisfied by hydrogen .

Physical And Chemical Properties Analysis

Pyridine derivatives, including “this compound”, generally have unique physical properties. For instance, pyridine has a boiling point 35.2°C higher than benzene (115.3 vs 80.1°C), and unlike benzene, it is miscible with water in all proportions at ambient temperatures .

Scientific Research Applications

UV Protection and Endocrine Disruption

3-(1-Hydroxypropyl)pyridine, also known as hydroxypyridinone, is a derivative of pyridine and shares properties with benzophenone-3 (BP-3), a commonly used UV filter. Although not directly studied, the properties of BP-3 provide insights into the potential applications and effects of similar compounds. BP-3 is utilized in skincare for UV protection but raises concerns due to its potential endocrine-disrupting effects. Studies indicate that BP-3 exposure could influence birth weights and gestational ages, and affect reproductive functions in animals, attributed to its interaction with estrogen and testosterone balance (Ghazipura et al., 2017).

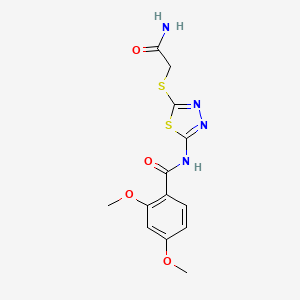

Chelation and Medical Uses

Hydroxypyridinones, including 3-hydroxy-4-pyridinones, are recognized for their chelating properties, particularly with metals like aluminum and iron. These compounds are being developed as efficient metal chelators for potential medical applications, including conditions where metal accumulation is a concern. Some hydroxypyridinones demonstrate promising oral activity as aluminum chelators and are considered for replacing current chelation therapies (Santos, 2002).

Medicinal and Chemosensing Applications

This compound derivatives are part of the broader family of pyridine derivatives, known for their varied biological activities. These compounds have applications in medicinal fields, possessing antibacterial, antiviral, anticancer, and other bioactivities. Additionally, their affinity for various ions and neutral species enables them to serve as effective chemosensors in environmental, agricultural, and biological samples (Altaf et al., 2015), (Abu-Taweel et al., 2022).

Synthesis and Catalysis

Pyridine derivatives are instrumental in the synthesis of complex organic compounds. They serve as key precursors in the pharmaceutical industry and exhibit broad synthetic applications due to their structural versatility. Their role in facilitating the synthesis of diverse chemical structures through various catalytic methods underlines their significance in advancing pharmaceutical and medicinal chemistry (Parmar et al., 2023).

Environmental and Biological Interactions

The interaction of pyridine derivatives, including this compound, with metals significantly influences their electronic systems, impacting their reactivity and stability. Understanding these interactions is crucial for predicting the behavior of these compounds in biological systems and their potential as therapeutic agents (Lewandowski et al., 2005).

Safety and Hazards

Future Directions

Pyridine derivatives, including “3-(1-Hydroxypropyl)pyridine”, have been the focus of recent research due to their potential pharmacological effects. Future research may focus on the development of pyridine-based novel antibiotic/drug design as a versatile scaffold with limited side effects for the next-generation therapeutics .

properties

IUPAC Name |

1-pyridin-3-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8(10)7-4-3-5-9-6-7/h3-6,8,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGGGNADMGYZFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CN=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

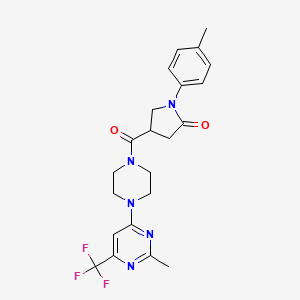

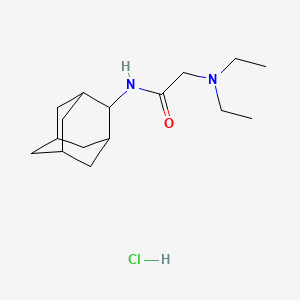

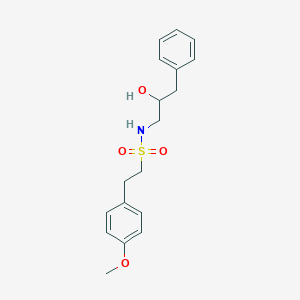

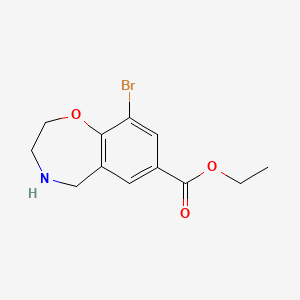

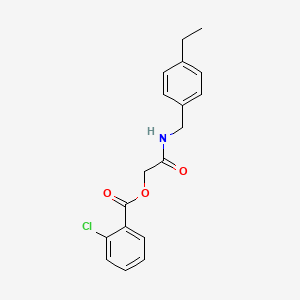

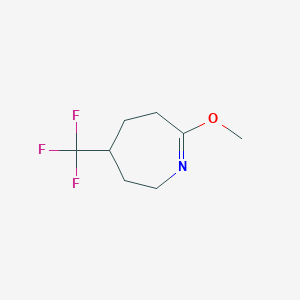

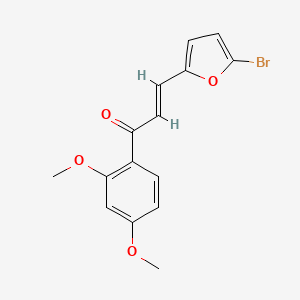

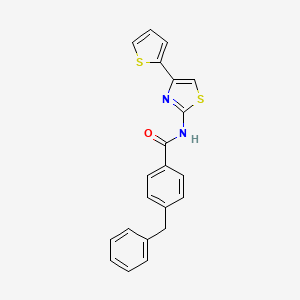

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole](/img/structure/B2784618.png)

![N-(4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B2784623.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2784629.png)

![3-({4-[(3-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2784630.png)